molecular formula C8H7ClF3NO B1394146 (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine CAS No. 874821-50-8

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Cat. No. B1394146
M. Wt: 225.59 g/mol
InChI Key: JDHHWYYMKYZFOI-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

Triphenylphosphine (0.99 g, 3.8 mmol) was added to a solution of the azide (0.86 g, 3.4 mmol) in THF (25 mL) at 0° C. After 5 min, the mixture was warmed to room temperature. After 18 h, the reaction was diluted with ammonium hydroxide (10 mL). After 3 h, the reaction was diluted with 3 M NaOH and stirred for 1 h. The reaction was acidified to pH 2 with 4 N HCl. The solution was then diluted with Et2O and the layers were separated. The aqueous layer was extracted with Et2O and then basified with 2 N NaOH. The basic aqueous solution was extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to yield an oily solid. The crude solid was diluted with Et2O (50 mL) and filtered. The filtrate was concentrated in vacuo to yield a pale yellow oil. Silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent yielded 0.64 g (83%) of 5-chloro-2-trifluoromethoxy-benzylamine as a colorless oil. The product was not stable at room temperature and was used for the next step immediately.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
azide
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[CH:29]=[C:28]([Cl:30])[CH:27]=[CH:26][C:25]=1[O:31][C:32]([F:35])([F:34])[F:33])=[N+]=[N-].Cl.C(Cl)Cl>C1COCC1.[OH-].[NH4+].[OH-].[Na+].CCOCC.CO>[Cl:30][C:28]1[CH:27]=[CH:26][C:25]([O:31][C:32]([F:33])([F:34])[F:35])=[C:24]([CH:29]=1)[CH2:23][NH2:20] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
azide
Quantity
0.86 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=CC(=C1)Cl)OC(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous solution was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oily solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.